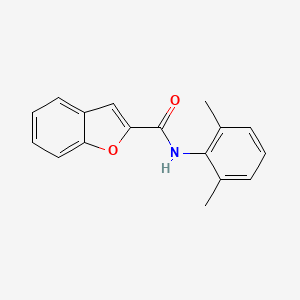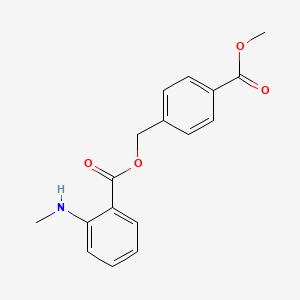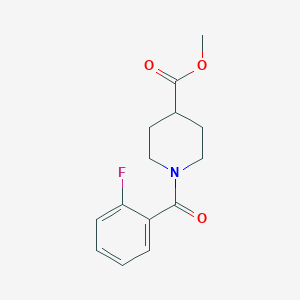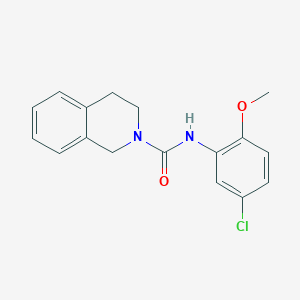![molecular formula C14H18N2O2S B5865195 5,5-dimethyl-3-{2-[(4-methylphenyl)thio]ethyl}-2,4-imidazolidinedione](/img/structure/B5865195.png)
5,5-dimethyl-3-{2-[(4-methylphenyl)thio]ethyl}-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest is a part of the imidazolidinedione family, known for various chemical and biological activities. It features a unique structure that allows for diverse chemical reactions and potential applications in different fields of science, excluding its use as a drug.
Synthesis Analysis
The synthesis of related imidazolidinedione compounds typically involves multi-step chemical reactions starting from basic organic or inorganic compounds. These processes may include condensation, cyclization, and substitution reactions to introduce specific functional groups into the molecule. For example, the synthesis of similar compounds has been achieved through reactions involving carbon disulfide, aminoimidazolidine, and various alkylation steps (Yokoyama et al., 1981).
Molecular Structure Analysis
The molecular structure of imidazolidinediones, including the compound , can be characterized using techniques such as NMR, IR, and X-ray crystallography. These methods provide insights into the compound's crystal system, space group, and molecular geometry, crucial for understanding its chemical behavior and interactions (Sharma et al., 2017).
Chemical Reactions and Properties
Imidazolidinediones participate in various chemical reactions, including cycloaddition, nucleophilic substitution, and hydrogen bonding, contributing to their diverse chemical properties. The reactivity can be influenced by the presence of substituents on the imidazolidinedione ring, affecting the compound's chemical stability and reactivity (Ead et al., 1990).
Physical Properties Analysis
The physical properties of imidazolidinediones, such as melting point, boiling point, and solubility, are determined by their molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its application in various scientific fields.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, are crucial for understanding the compound's potential applications. Imidazolidinediones show a range of chemical behaviors based on their substitution pattern, which can be exploited in synthetic chemistry and catalysis (Wessels et al., 1980).
特性
IUPAC Name |
5,5-dimethyl-3-[2-(4-methylphenyl)sulfanylethyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-10-4-6-11(7-5-10)19-9-8-16-12(17)14(2,3)15-13(16)18/h4-7H,8-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAMCNMPDGQEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCN2C(=O)C(NC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5865115.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5865122.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5865125.png)
![N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide](/img/structure/B5865127.png)





cyanamide](/img/structure/B5865161.png)

![N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5865197.png)

![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5865215.png)